molecular formula C20H20F3N3O2S B2554136 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034552-27-5

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2554136
CAS No.: 2034552-27-5
M. Wt: 423.45
InChI Key: NBZYBEFSHAOKSH-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of novel sulfonamide derivatives, including the one , have been synthesized and characterized for their potential applications in scientific research. These compounds have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The structural determination and evaluation of these compounds suggest their potential in the development of therapeutic agents, especially considering their safety profiles compared to traditional drugs like celecoxib (Ş. Küçükgüzel et al., 2013).

Biological Evaluation

Another aspect of the research focused on the synthesis of pyrazolyl benzenesulfonamide derivatives and their evaluation as anti-inflammatory and antimicrobial agents. Some compounds in this class have shown significant activity, surpassing traditional medications like indomethacin in certain assays, without the associated gastrointestinal risks. This points to the potential of these derivatives in medical research, particularly in the development of safer anti-inflammatory and antimicrobial treatments (A. Bekhit et al., 2008).

Molecular Docking and DFT Calculations

The synthesis of benzenesulfonamide derivatives and their reactivity with various nucleophiles have been studied extensively. Some chlorinated compounds in this category have exhibited significant antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies have been conducted to evaluate the potential interactions of these compounds with biological targets, such as the KSHV thymidylate synthase complex, offering insights into their mechanism of action and potential therapeutic applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Ethylene-like Biological Activity

Research has also explored small molecules with ethylene-like biological activity, leading to the identification of compounds that induce a triple response in Arabidopsis seedlings. This includes studies on the synthesis, structure-activity relationships (SAR), and the mechanism of action through RNA sequencing and RT-PCR analysis. Such research is critical in understanding plant biology and developing agricultural chemicals (Keimei Oh et al., 2017).

Antimicrobial Activity

The synthesis of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties has been investigated, with some derivatives showing promising antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (S. Y. Hassan, 2013).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-14-19(16-7-4-3-5-8-16)15(2)26(25-14)12-11-24-29(27,28)18-10-6-9-17(13-18)20(21,22)23/h3-10,13,24H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZYBEFSHAOKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.